[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate
Description
The compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate (hereafter referred to as Compound A) is a highly substituted oxolane derivative with benzoyl ester groups and a 4-hydroxy-2-oxopyridin-1-yl moiety.
Properties
Molecular Formula |
C32H27NO9 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H27NO9/c1-32(42-30(38)23-15-9-4-10-16-23)27(41-29(37)22-13-7-3-8-14-22)25(20-39-28(36)21-11-5-2-6-12-21)40-31(32)33-18-17-24(34)19-26(33)35/h2-19,25,27,31,34H,20H2,1H3/t25-,27-,31-,32-/m1/s1 |
InChI Key |
WYSNHADTYOOXCV-VHPOQJMKSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=CC2=O)O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=CC2=O)O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. One common approach includes the protection of hydroxyl groups followed by selective functionalization of the oxolan ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Core Oxolane Modifications
Compound A features a 4-methyloxolane ring with three benzoyloxy groups and a pyridinone substituent. Key comparisons include:
- (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (): Difference: Lacks the pyridinone group and has a 5-oxo group instead. Molecular weight (370.4 g/mol) is lower than Compound A due to fewer substituents .
- (2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate (): Difference: Replaces pyridinone with a tetrahydropyrimidine-dione and adds a fluorine at C3. Impact: Fluorine enhances metabolic stability, while the dioxo group may alter electron distribution compared to Compound A's hydroxy-oxo pyridine .
Heterocyclic Substituent Variations
The 4-hydroxy-2-oxopyridin-1-yl group in Compound A distinguishes it from analogs with pyrimidine or purine systems:
- [(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate (): Difference: Pyrimidine ring with a benzamido group instead of pyridinone. Impact: The benzamido group introduces steric bulk and may reduce solubility. Predicted Collision Cross Section (CCS) for [M+H]+ is 233.8 Ų, suggesting a compact structure compared to Compound A .
- [3,4-Dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate (): Difference: Purine (6-chloro) replaces pyridinone. Impact: Purine’s planar structure and chloro substituent could enhance DNA/RNA binding, unlike Compound A's pyridinone, which may favor kinase or protease interactions .
Ester Group Modifications
Benzoyl vs. substituted benzoyl esters influence lipophilicity and bioavailability:
Data Tables
Table 1: Key Structural and Physical Properties
*Exact molecular formula for Compound A inferred from analogs.
Research Findings and Implications
- Metabolic Stability : Fluorinated analogs () exhibit enhanced stability but may require tailored synthesis routes compared to Compound A .
- Binding Affinity: Pyridinone’s 4-hydroxy group in Compound A could facilitate stronger hydrogen bonding than dioxo-pyrimidine systems () or purines () .
- Solubility : Methylbenzoyl esters () increase lipophilicity, whereas Compound A 's unsubstituted benzoyl groups balance solubility and membrane permeability .
Biological Activity
The compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is . The structure features multiple functional groups that may contribute to its biological activity, including hydroxyl and ester moieties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antidiabetic agent and its effects on various enzymatic pathways. The following sections summarize key findings from recent studies.
Antidiabetic Activity
Recent studies have demonstrated that the compound exhibits significant inhibitory effects on several key enzymes involved in glucose metabolism:
| Enzyme Target | IC50 (μM) | Comparison Standard | Standard IC50 (μM) |
|---|---|---|---|
| α-Glucosidase | 6.28 | Acarbose | 2.00 |
| α-Amylase | 4.58 | Acarbose | 1.58 |
| PTP1B | 0.91 | Ursolic Acid | 1.35 |
| DPPH (Antioxidant) | 2.36 | Ascorbic Acid | 0.85 |
These results indicate that while the compound shows promising activity against these targets, it may not outperform established standards like acarbose or ursolic acid in all assays.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, thereby blocking substrate access and reducing glucose absorption.
Case Studies
- In Vitro Studies : In vitro assays conducted on isolated enzyme preparations demonstrated that the compound could inhibit enzyme activity significantly at concentrations relevant to therapeutic use.
- Animal Studies : Preliminary animal studies indicated no acute toxicity at doses up to 500 mg/kg, suggesting a favorable safety profile for further investigation.
- Comparative Studies : Comparative studies with structurally similar compounds revealed that modifications in the functional groups significantly affect biological activity, highlighting the importance of structural optimization in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
